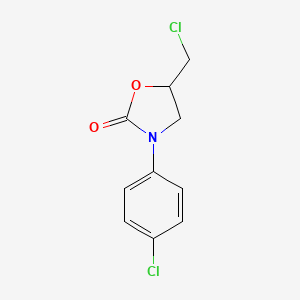

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

Descripción general

Descripción

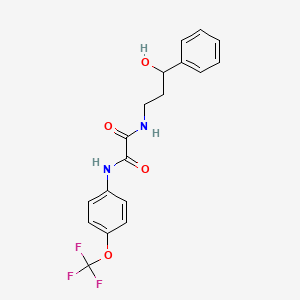

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, commonly known as CMCPO, is an organic compound with a wide range of applications in the scientific and medical fields. It is an important intermediate used in the synthesis of a variety of compounds and is also used as a building block for the synthesis of pharmaceuticals. CMCPO is a five-membered heterocyclic ring with a chlorine atom in the center of the ring and a chlorine atom at the para position of the phenyl group. CMCPO has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the synthesis of polymers, in the preparation of catalysts, and in the production of nanomaterials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Oxazolidinones, including derivatives like 5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For example, novel stereoselective synthesis techniques have been developed to create functionalized oxazolidinones from chiral aziridines, showcasing the compound's relevance in synthesizing enantiomerically pure substances (Park et al., 2003). Furthermore, the compound's reactions with different agents can lead to various derivatives, highlighting its role in creating building blocks for further chemical synthesis (Onishi et al., 2001).

Chiral Auxiliaries and Enantioselective Synthesis

Oxazolidinones are effective chiral auxiliaries for enantioselective synthesis, indicating their importance in the production of enantiomerically pure compounds. They facilitate high yields and diastereoselectivities in alkylation and azidation reactions (Gibson et al., 1998). This utility underscores the compound's contribution to the field of asymmetric synthesis, where controlling the stereochemistry of the synthesized molecule is crucial.

Material Science and Photophysical Properties

Research into oxazolidinone derivatives also extends into material science, where their photophysical properties and potential applications are explored. For instance, novel oxazolidin-2-one derivatives have been synthesized to study their third-order nonlinear optical properties, demonstrating significant optical limiting behavior which is essential for developing optical materials with potential applications in laser protection and optical communication technologies (Murthy et al., 2013).

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c11-5-9-6-13(10(14)15-9)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJFFNTWRAIJTPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=C(C=C2)Cl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2984470.png)

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)